molecular formula C18H16ClN3O2 B4516225 3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4516225
M. Wt: 341.8 g/mol
InChI Key: DNVAEJJNFQADCA-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a benzimidazole moiety substituted with a tetrahydrofuran (THF) ring at the 2-position. Benzimidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory effects .

Properties

IUPAC Name

3-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-12-4-1-3-11(9-12)18(23)20-13-6-7-14-15(10-13)22-17(21-14)16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVAEJJNFQADCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a nucleophile.

    Chlorination and Amidation: The final step involves chlorination of the benzimidazole derivative followed by amidation with 3-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Aminated benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₁₆ClN₃O₂
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 1224166-58-8

Medicinal Chemistry

3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with a benzimidazole core often exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Preliminary tests indicate that this compound may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Similar investigations suggest efficacy against various fungal strains.

Enzyme Inhibition Studies

The compound is also being explored for its ability to act as an enzyme inhibitor . The structural features allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or infections.

Case Studies

  • Anticancer Research : A study published in Pharmacological Reviews examined various benzimidazole derivatives, including this compound, for their potential as anticancer agents. The results indicated promising activity against several cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
  • Antimicrobial Activity Assessment : Research demonstrated that derivatives similar to 3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide exhibited potent antibacterial effects against resistant strains of bacteria, making them candidates for developing new antibiotics .
  • Mechanistic Insights : Further studies have focused on understanding how this compound interacts at the molecular level with biological targets, potentially leading to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, while the chlorobenzamide moiety could contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

3-Bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

  • Structural Difference : Bromine replaces chlorine at the benzamide meta-position.
  • Molecular Weight : 386.24 g/mol (vs. 341.79 g/mol for the chloro analog).
  • Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance binding affinity to hydrophobic protein pockets but reduce metabolic stability compared to chlorine.

Heterocycle-Modified Analogs

N-(Benzothiazol-2-yl)-3-chlorobenzamide

  • Structural Difference : Benzimidazole replaced by benzothiazole.
  • Synthesis: Derived from 3-chlorobenzoyl isothiocyanate and 2-aminobenzothiazole, differing from the THF-benzimidazole compound’s synthetic route.
  • Crystallography : Exhibits planar geometry with trans-amide conformation and intermolecular hydrogen bonds (N–H⋯N, C–H⋯O). The absence of a THF ring reduces steric complexity but may limit solubility in polar solvents .

Quizartinib (Antineoplastic Agent)

  • Structure: Features a benzimidazole linked to a dimethylaminoethyl group and a hydroxyprop-2-enamide.
  • Activity: Tyrosine kinase inhibitor targeting FLT3 receptors. The THF analog’s lack of a charged dimethylamino group may reduce cellular uptake but improve metabolic stability .

Substituent-Variant Analogs

3-Chloro-N-(diethylcarbamothioyl)benzamide Metal Complexes

  • Structural Difference : Diethylcarbamothioyl group replaces the benzimidazole-THF moiety.
  • Coordination Chemistry : Forms nickel(II) and copper(II) complexes with distorted square planar geometry (Ni–S and Ni–O bonds). These complexes are studied for catalytic or antimicrobial applications, diverging from the pharmacological focus of benzimidazole derivatives .

Parimifasor (Trifluoromethylpyrazole Derivative)

  • Structure : Contains chloro, fluoro, and trifluoromethylpyrazole groups.
  • Properties : Increased lipophilicity from trifluoromethyl and halogens enhances membrane permeability but may elevate toxicity risks. The THF analog’s cyclic ether could improve aqueous solubility .

Alkyl-Chain Modified Analogs

5-Chloro-1-nonyl-1H-benzimidazol-2(3H)-one

  • Structural Difference: A nonyl chain at the benzimidazole 1-position replaces the THF group.
  • The THF analog’s compact structure offers better pharmacokinetic profiles .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
3-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide 341.79 Cl, THF-benzimidazole Moderate lipophilicity, potential kinase inhibition
3-Bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide 386.24 Br, THF-benzimidazole Higher binding affinity, reduced metabolic stability
N-(Benzothiazol-2-yl)-3-chlorobenzamide 303.78 Cl, benzothiazole Planar structure, hydrogen-bonding interactions
Quizartinib 392.48 Dimethylaminoethyl, hydroxyprop-2-enamide FLT3 inhibitor, charged group enhances uptake
3-Chloro-N-(diethylcarbamothioyl)benzamide Ni(II) complex 598.23 Diethylcarbamothioyl, Ni coordination Antimicrobial/catalytic applications

Key Findings and Implications

Halogen Effects : Chlorine offers a balance between electronegativity and metabolic stability, whereas bromine enhances binding but increases molecular weight.

Heterocycle Role : Benzimidazole provides a rigid scaffold for target engagement, while benzothiazole analogs prioritize planar interactions.

THF Advantage: The tetrahydrofuran group improves solubility and stereochemical diversity compared to nonpolar alkyl chains (e.g., nonyl).

Pharmacological Potential: Structural similarities to kinase inhibitors (e.g., Quizartinib) suggest possible anticancer applications, warranting further biological testing.

Biological Activity

3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is C18H16ClN3O2C_{18}H_{16}ClN_3O_2, with a molecular weight of approximately 341.8 g/mol. The structure features a benzimidazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydrofuran moiety enhances its solubility and potential interactions within biological systems. Preliminary studies suggest that it may exhibit enzyme inhibition properties, potentially affecting pathways involved in cancer and other diseases.

Biological Activity

Research indicates that compounds with similar structural motifs have demonstrated significant biological activities:

  • Anticancer Activity : Benzimidazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds showed promising results against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Certain derivatives have exhibited antimicrobial effects, potentially making them candidates for further development in treating infections .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzimidazole derivativesInhibition of proliferation in cancer cells
AntimicrobialVarious benzamidesEffective against bacterial strains
Enzyme InhibitionSimilar structuresModulation of enzyme activity

Detailed Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related benzimidazole compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through various signaling pathways .
  • Mechanistic Insights : Research into the mechanism of action revealed that some benzimidazole derivatives can inhibit specific kinases involved in cell signaling, providing a rationale for their anticancer properties .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles, which are crucial for their efficacy as therapeutic agents .

Q & A

Basic: What are effective synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a substituted benzimidazole precursor with a chloro-substituted benzoyl chloride. Microwave-assisted synthesis (e.g., using DCQX as a catalyst) can enhance reaction efficiency by reducing reaction time and improving yields compared to conventional heating . For the benzimidazole core, cyclization of 5-chloro-1,3-thiazol-2-amine derivatives with appropriate carbonyl reagents in pyridine or THF is common, followed by amide bond formation via coupling with 3-chlorobenzoyl chloride . Optimization may include adjusting solvent polarity (e.g., THF for better solubility) and using coupling agents like EDC∙HCl with 4-DMAP to improve amidation efficiency .

Basic: How can the compound’s structural identity and purity be validated?

Methodological Answer:

  • X-ray crystallography is definitive for confirming molecular geometry, particularly hydrogen-bonding patterns (e.g., N–H···N interactions in centrosymmetrical dimers) .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups: Benzamide protons resonate at δ 7.5–8.5 ppm, while tetrahydrofuran protons appear as multiplet signals at δ 1.5–4.0 ppm .
  • HPLC with UV detection (λ ~254 nm) quantifies purity, with mobile phases like acetonitrile/water (70:30) and C18 columns for resolution .

Advanced: How can hydrogen-bonding interactions in the crystal lattice be analyzed to predict solubility?

Methodological Answer:
Crystallographic data (e.g., Table 1 in ) reveal intermolecular interactions such as N1–H1···N2 and C4–H4···F2 bonds, which stabilize the lattice and reduce solubility. Computational tools like Mercury CSD can model packing diagrams to correlate hydrogen-bond density with experimental solubility. For improved solubility, introduce polar substituents (e.g., hydroxyl groups) to disrupt these interactions .

Advanced: How can researchers address low yields during the final amidation step?

Methodological Answer:
Low yields often stem from incomplete coupling or side reactions. Strategies include:

  • Stoichiometric optimization : Use 1.2 equivalents of benzoyl chloride to ensure excess acylating agent .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. For stubborn impurities, recrystallization from ethanol-DMF (1:3) improves purity .
  • Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) tracks progress, with quenching in NaHCO₃ to neutralize residual acid .

Advanced: What biochemical pathways or enzyme targets are plausible for this compound?

Methodological Answer:
The benzimidazole-tetrahydrofuran scaffold may target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, analogous to nitazoxanide derivatives . The chloro-benzamide moiety could inhibit bacterial PPTase enzymes (e.g., AcpS-PPTase), disrupting fatty acid biosynthesis . In vitro assays using enzyme inhibition kits (e.g., Malachite Green for phosphatase activity) and bacterial growth curves (MIC determination) validate these hypotheses.

Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

  • Dynamic effects : Tetrahydrofuran’s conformational flexibility causes splitting in ¹H NMR. Variable-temperature NMR (25–60°C) averages signals to simplify interpretation.
  • Impurity profiling : LC-MS identifies byproducts (e.g., unreacted 5-chlorothiazol-2-amine). Compare with reference spectra from PubChem or crystallographic data .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbonyl or aromatic carbons .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 37°C in PBS at pH 2–9) to identify labile groups. The tetrahydrofuran ring may hydrolyze under acidic conditions; formulation with enteric coatings mitigates this .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) detects photo-degradation products. Store samples in amber vials with desiccants .

Advanced: How can researchers design SAR studies to optimize bioactivity?

Methodological Answer:

  • Core modifications : Replace tetrahydrofuran with piperidine (synthesized via reductive amination) to test rigidity effects .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., CF₃ at the benzamide para-position) to enhance target binding .
  • Biological assays : Use MIC (minimal inhibitory concentration) assays against Gram-positive/negative bacteria and cytotoxicity screening (e.g., MTT assays on HEK293 cells) to prioritize analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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